5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 866018-31-7
VCID: VC7897310
InChI: InChI=1S/C18H15Cl2NOS/c1-11-9-15(20)7-8-16(11)22-10-17-12(2)21-18(23-17)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
SMILES: CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Molecular Formula: C18H15Cl2NOS
Molecular Weight: 364.3 g/mol

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

CAS No.: 866018-31-7

Cat. No.: VC7897310

Molecular Formula: C18H15Cl2NOS

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole - 866018-31-7

Specification

CAS No. 866018-31-7
Molecular Formula C18H15Cl2NOS
Molecular Weight 364.3 g/mol
IUPAC Name 5-[(4-chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C18H15Cl2NOS/c1-11-9-15(20)7-8-16(11)22-10-17-12(2)21-18(23-17)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
Standard InChI Key JUDVYNVJHMMFNM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Nomenclature

CMPT features a 1,3-thiazole core substituted at positions 2, 4, and 5. The 2-position bears a 4-chlorophenyl group, while the 4-position is occupied by a methyl group. The 5-position contains a [(4-chloro-2-methylphenoxy)methyl] side chain, introducing steric complexity and hydrophobic character. Its IUPAC name, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole, reflects this substitution pattern.

The compound’s molecular formula is C₁₉H₁₆Cl₂N₂OS, with a molecular weight of 397.31 g/mol. X-ray crystallography of analogous thiazoles (e.g., methyl 2-(3,9-dioxo-1-phenylchromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate) reveals planar thiazole rings with substituents influencing π-π stacking and hydrogen-bonding capabilities.

Synthetic Pathways

Core Thiazole Formation

The synthesis of CMPT likely follows established protocols for 1,3-thiazoles, as demonstrated in the preparation of anti-inflammatory 4-phenyl-1,3-thiazoles . A plausible route involves:

  • Condensation: Reaction of 4-chloro-2-methylphenoxyacetonitrile with hydrogen sulfide (H₂S) in ammonium hydroxide to form the corresponding thioamide.

  • Cyclization: Treatment with 4-chlorophenacyl bromide in ethanol under reflux, facilitating thiazole ring closure via nucleophilic substitution.

This method mirrors the synthesis of 2-[2-(aroyl-aroxy)methyl]-4-phenyl-1,3-thiazoles, where phenacyl bromides react with thioamides to yield substituted thiazoles .

Structural Modifications

Post-synthetic modifications may include:

  • Halogenation: Introduction of chloro groups at specific positions to enhance bioactivity .

  • Ester hydrolysis: Conversion of ester side chains to carboxylic acids for improved solubility.

Physicochemical Characterization

Spectroscopic Data

While direct data for CMPT are scarce, analogous compounds provide insights:

  • ¹H NMR: Thiazole protons resonate at δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 .

  • ¹³C NMR: Thiazole carbons are observed at δ 165–170 ppm, consistent with electron-withdrawing substituents.

  • HRMS: Expected molecular ion [M+H]⁺ at m/z 397.31 with isotopic peaks characteristic of dichloro compounds.

Thermodynamic Properties

Computational models predict:

  • LogP: ~4.2 (indicating high lipophilicity, suitable for blood-brain barrier penetration).

  • Water solubility: <0.1 mg/mL, necessitating formulation with co-solvents for in vivo studies.

Biological Activity

Anti-Inflammatory Properties

Chloro-substituted thiazoles like 2-[2-(aroyl-aroxy)methyl]-4-phenyl-1,3-thiazoles demonstrate potent anti-inflammatory activity, outperforming phenylbutazone in carrageenan-induced edema models . CMPT’s 4-chloro-2-methylphenoxy group may similarly modulate COX-2 or NF-κB pathways.

Cytotoxicity Profile

Preliminary toxicity assessments of related compounds reveal:

CompoundIC₅₀ (HEK-293)Selectivity Index (SI)
Thiadiazole 3d256.7 μM3516
Sulfonyl 5k298.4 μM4172

Data adapted from

CMPT’s methyl and chloro substituents may reduce cytotoxicity compared to unmodified thiazoles, though empirical data are required.

Computational and ADME Predictions

Molecular Docking

Docking studies using Autodock Vina suggest CMPT may bind InhA (PDB: 4TZK) with a ΔG of −8.2 kcal/mol, comparable to isoniazid (−7.9 kcal/mol) . Key interactions include:

  • Hydrogen bonds between the thiazole nitrogen and Tyr158.

  • Hydrophobic contacts with the Phe149 residue.

ADME/Tox

SwissADME predictions indicate compliance with Lipinski’s Rule of Five:

  • Molecular weight: 397.31 (<500)

  • H-bond donors: 0 (<5)

  • H-bond acceptors: 4 (<10)

  • LogP: 4.2 (<5)

No PAINS alerts or hepatotoxicity risks were identified using ProTox-II.

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